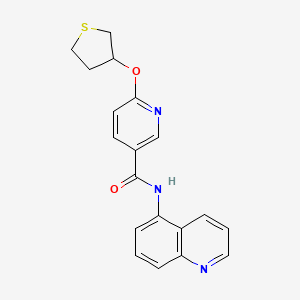

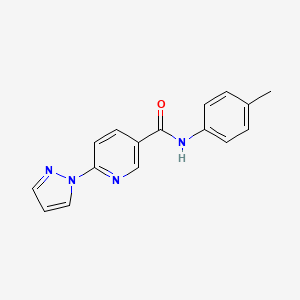

![molecular formula C23H14F3N3 B2492196 1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932333-67-0](/img/structure/B2492196.png)

1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of 1H-pyrazolo[3,4-b]quinolines , known for their bright fluorescent properties and potential in creating molecular sensors. These compounds can be tailored for metal ion recognition through facile synthetic procedures, enabling their integration into various systems for enhanced fluorescence upon analyte interaction (Rurack et al., 2002).

Synthesis Analysis

The synthesis of related 1H-pyrazolo[3,4-b]quinolines often involves acylation, alkylation, halogenation, and aminomethylation steps, with NMR spectroscopy and quantum chemical methods used to investigate their structures and the dynamics of their molecular rotations (Heydenreich et al., 2005).

Molecular Structure Analysis

Studies on similar compounds, such as benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones, reveal their supramolecular structures, showing how molecules are linked by hydrogen bonds and pi-pi stacking interactions, forming two- and three-dimensional frameworks (Díaz et al., 2010).

Chemical Reactions and Properties

Pyrazolo[3,4-b]quinoline derivatives are synthesized through reactions like the Povarov reaction (imino-Diels-Alder reaction), showcasing their versatility in chemical reactions and potential for antimycobacterial activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

Physical Properties Analysis

The optical absorption and photoluminescence properties of 1,3-diphenyl-1H-Pyrazolo[3,4-b]quinoline derivatives have been extensively studied, revealing the impact of substitutions on their spectral properties and the role of surrounding matrices on their observed spectra (Danel et al., 2009).

Chemical Properties Analysis

The reaction of 1H-pyrazolo[3,4-b]quinolines with aryldiazonium salts through a dehydrogenative [2 + 2 + 1] heteroannulation process highlights a method to form new C-C and C-N bonds, demonstrating the compound's reactivity and functional group tolerance (Deng et al., 2016).

Scientific Research Applications

Photophysical and Electrochemical Properties

- Fluorine-substituted pyrazolo[3,4-b]quinoline derivatives show modified properties like fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band positions. These compounds exhibit increased resistance to proton donors, making them potential candidates for applications requiring high fluorescence yield in acidic environments (Szlachcic & Uchacz, 2018).

Molecular Sensors

- The 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore is an excellent building block for designing brightly fluorescent molecular sensors. These sensors are suitable for metal ion recognition due to their ability to integrate into fluoroionophores operating via intramolecular charge transfer (Rurack et al., 2002).

Synthesis Methods

- A study on pyrazolo[3,4-c]quinoline derivatives shows their potential in aminoalkylation and the transformation into amino derivatives, indicating their utility in synthetic organic chemistry (Nagarajan & Shah, 1992).

Antitubercular Agents

- Some hexahydro-2H-pyrano[3,2-c]quinoline analogues, related to the 1H-pyrazolo[4,3-c]quinoline structure, have shown significant antitubercular activity, indicating potential use in medicinal chemistry (Kantevari et al., 2011).

Anticancer Activity

- Iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY, structurally related to 1H-pyrazolo[4,3-c]quinoline, have shown potential anticancer activity, making them candidates for use in cancer treatment and imaging (Paitandi et al., 2017).

properties

IUPAC Name |

1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F3N3/c1-13-5-7-14(8-6-13)21-17-12-27-22-16(3-2-4-18(22)25)23(17)29(28-21)20-10-9-15(24)11-19(20)26/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBNNBGMBDYCHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=C(C=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

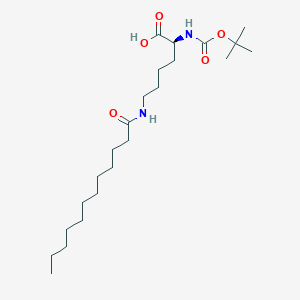

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2492113.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2492117.png)

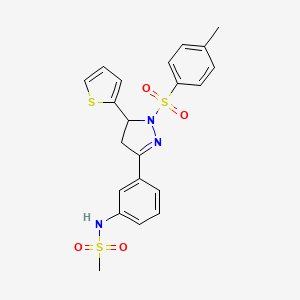

![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492121.png)

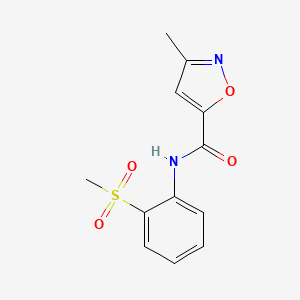

![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)

![N-(2-chlorophenyl)-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide](/img/structure/B2492125.png)

![4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2492130.png)